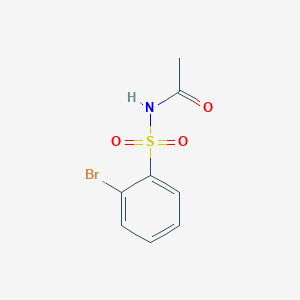

N-(2-bromobenzenesulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-bromobenzenesulfonyl)acetamide is an organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzenesulfonyl)acetamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromobenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-substituted sulfonamides.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-bromobenzenesulfonyl)acetamide has been explored as a lead compound in drug development due to its antibacterial properties. Sulfonamides are known for inhibiting bacterial folate synthesis, making this compound a candidate for further medicinal applications against bacterial infections .

Case Study : A study highlighted the synthesis of various sulfonamide derivatives, including this compound, which exhibited promising antibacterial activity against several strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the bromine position could enhance efficacy .

The compound has been investigated for its anti-inflammatory effects and potential use in cancer therapy. Its interaction with specific proteins involved in apoptosis has been a focus of research, aiming to develop selective inhibitors for cancer treatment .

Case Study : Research on this compound revealed its ability to bind selectively to Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This binding disrupts the interaction with pro-apoptotic proteins, leading to increased cancer cell death .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating more complex molecules .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Coupling Reactions | Combines with other aryl groups to synthesize complex structures |

| Domino Reactions | Facilitates sequential reactions leading to multiple products from a single substrate |

Wirkmechanismus

The mechanism of action of N-(2-bromobenzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorobenzenesulfonyl)acetamide

- N-(2-fluorobenzenesulfonyl)acetamide

- N-(2-iodobenzenesulfonyl)acetamide

Comparison

N-(2-bromobenzenesulfonyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine derivative may exhibit different biological activities and interactions with molecular targets compared to its halogenated counterparts .

Biologische Aktivität

N-(2-Bromobenzenesulfonyl)acetamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromobenzenesulfonyl group linked to an acetamide moiety. Its potential therapeutic applications primarily stem from its antibacterial properties and possible anti-inflammatory effects.

Chemical Structure

The chemical formula for this compound is C9H10BrNO3S. The presence of the bromine atom ortho to the sulfonamide group enhances its reactivity and biological profile compared to other similar sulfonamide compounds.

Biological Activity Overview

This compound has been shown to possess various biological activities, primarily:

- Antibacterial Activity : Sulfonamides are well-known for their antibacterial properties, which are primarily due to their ability to inhibit bacterial folate synthesis. This compound can serve as a lead in developing new antibacterial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), which is critical for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, it effectively disrupts folate synthesis in bacteria, leading to their growth inhibition.

Comparative Biological Activity

The following table summarizes the biological activities of various related compounds, highlighting the specificity and potential advantages of this compound:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Acetamide | Antibacterial | Bromine enhances reactivity |

| N-(4-Bromophenyl)acetamide | Acetamide | Antibacterial | Varies in efficacy based on substitution |

| N-(3-Bromophenyl)acetamide | Acetamide | Antibacterial | Different biological profiles |

| N-(phenylsulfonyl)acetamide | Sulfonamide | Antibacterial | Lacks bromine; serves as a baseline comparison |

| N-(benzenesulfonyl)acetamide | Sulfonamide | Antibacterial | No halogen substitution |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various sulfonamide derivatives, including this compound. For instance:

- Antimicrobial Testing : In a study examining twelve newly synthesized N-substituted phenyl-2-chloroacetamides, compounds with similar structures were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications significantly influenced antimicrobial efficacy, suggesting that this compound could be optimized for enhanced activity against resistant strains .

- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis demonstrated that modifications in the phenyl ring position affected the compound's lipophilicity and penetration through cell membranes, influencing overall biological activity. This highlights the importance of molecular design in developing effective antimicrobial agents .

- Potential Applications in Drug Development : Due to its unique properties, this compound is being explored as a scaffold for synthesizing novel therapeutic agents targeting various diseases beyond bacterial infections, including cancer and inflammatory disorders .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJFTUAKQQAKNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.